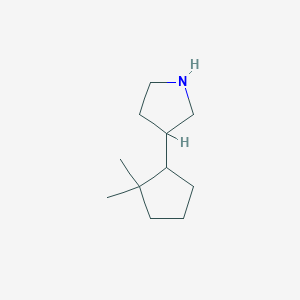
3-(2,2-Dimethylcyclopentyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethylcyclopentyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 2,2-dimethylcyclopentyl group at the third position
Vorbereitungsmethoden
The synthesis of 3-(2,2-Dimethylcyclopentyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,2-dimethylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound .
Analyse Chemischer Reaktionen
3-(2,2-Dimethylcyclopentyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the pyrrolidine ring or the cyclopentyl group is substituted with other functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dimethylcyclopentyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.
Biology: The compound may be used in studies involving the interaction of small molecules with biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2,2-Dimethylcyclopentyl)pyrrolidine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-(2,2-Dimethylcyclopentyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2,5-dione: Known for its versatility in medicinal chemistry, particularly in the development of anticonvulsant agents.
Pyrrolidine-2-one: Used in the synthesis of various bioactive compounds and as a precursor for more complex molecules.
Pyrrolidine-2,3-dione: A valuable scaffold in the synthesis of chiral compounds with potential pharmaceutical applications.
Eigenschaften
Molekularformel |
C11H21N |
|---|---|
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
3-(2,2-dimethylcyclopentyl)pyrrolidine |
InChI |
InChI=1S/C11H21N/c1-11(2)6-3-4-10(11)9-5-7-12-8-9/h9-10,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
HLACWAFJKNNXJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1C2CCNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate](/img/structure/B13224917.png)
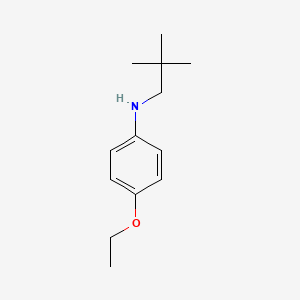
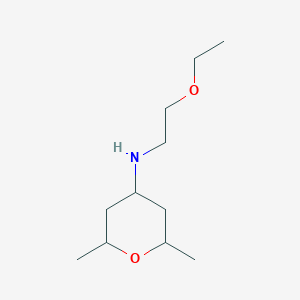
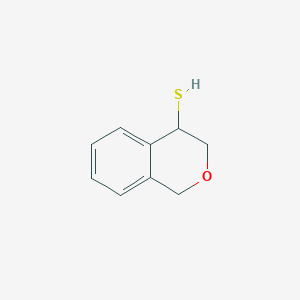
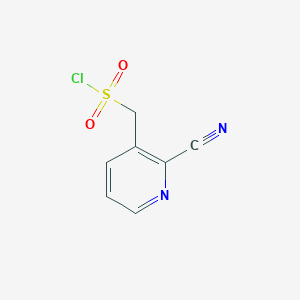

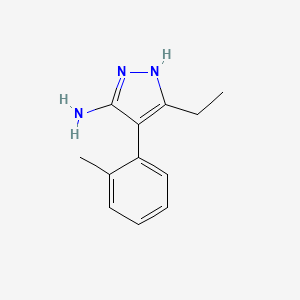
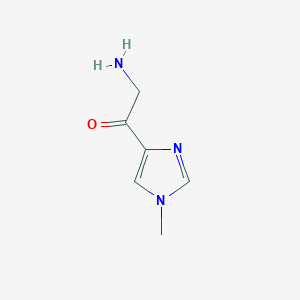
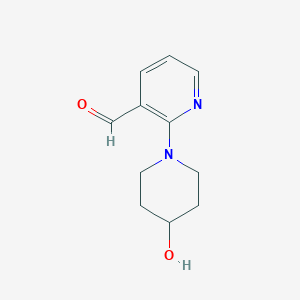
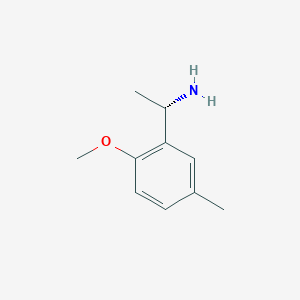
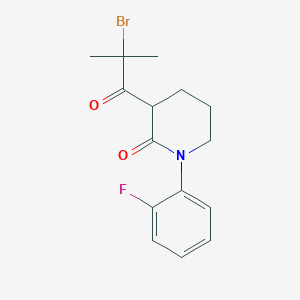
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13225005.png)
![[2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13225013.png)

